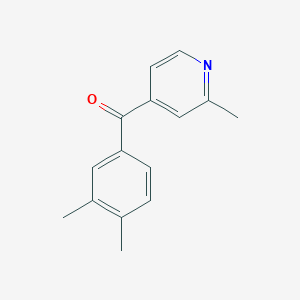

4-(3,4-Dimethylbenzoyl)-2-methylpyridine

Description

Properties

IUPAC Name |

(3,4-dimethylphenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-4-5-13(8-11(10)2)15(17)14-6-7-16-12(3)9-14/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKBFUBOGNIFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=NC=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The key synthetic strategy to prepare 4-(3,4-Dimethylbenzoyl)-2-methylpyridine involves the Friedel-Crafts acylation of 2-methylpyridine with 3,4-dimethylbenzoyl chloride. This approach is consistent with the preparation of related compounds such as 2-(2,4-dimethylbenzoyl)-3-methylpyridine, which has been well-documented.

- Reaction conditions:

- Catalyst: Lewis acid such as aluminum chloride (AlCl3)

- Solvent: Anhydrous dichloromethane or chloroform

- Temperature: Initially 0–5 °C, gradually increased to room temperature

- Mechanism: Formation of an acylium ion intermediate from the benzoyl chloride, which then electrophilically attacks the pyridine ring at the 4-position relative to the methyl substituent

This method yields the desired benzoyl-substituted methylpyridine with regioselectivity controlled by the electronic and steric effects of the substituents on the pyridine ring.

Industrial Scale Considerations

- Bulk reagents handling with controlled addition of acyl chloride

- Use of continuous flow reactors to improve mixing and temperature control

- Purification by recrystallization or distillation to isolate the pure compound

This approach is scalable and reproducible for industrial synthesis.

Preparation of 2-Methylpyridine Core via α-Methylation

Since 4-(3,4-Dimethylbenzoyl)-2-methylpyridine contains a 2-methylpyridine moiety, efficient methods for synthesizing 2-methylpyridines are relevant.

Continuous Flow α-Methylation Using Raney Nickel Catalyst

A recent advanced method involves continuous flow α-methylation of substituted pyridines using Raney nickel catalyst and primary alcohols as methyl sources.

-

- Stainless steel column packed with Raney nickel catalyst

- Pumping of pyridine solution in 1-propanol solvent through the catalyst column

- Reaction temperature maintained >180 °C using a sand bath and back-pressure regulator (1000 psi)

- Flow rate and concentration optimized for high conversion and selectivity

-

- High regioselectivity for methylation at the 2-position of pyridine

- Shorter reaction times compared to batch processes (minutes vs. hours/days)

- Avoids complex work-up procedures; products isolated by simple solvent evaporation

- Reusable catalyst column reduces waste and improves sustainability

| Entry | Substrate | Product | Average Isolated Yield (%) |

|---|---|---|---|

| 1 | Pyridine | 2-Methylpyridine | 78 |

| 2 | 3-Methylpyridine (3-Picoline) | 2,5-Dimethylpyridine | 84 |

| 3 | 4-Methylpyridine (4-Picoline) | 2,4-Dimethylpyridine | 87 |

| 4 | 3,5-Dimethylpyridine | 2,3,5-Trimethylpyridine | 90 |

| 5 | 4-tert-Butylpyridine | 2-Methyl-4-tert-butylpyridine | 94 |

| 6 | 3-Phenylpyridine | 2-Methyl-3-phenylpyridine | 96 |

| 7 | 4-Phenylpyridine | 2-Methyl-4-phenylpyridine | 97 |

| 8 | 4-(Dimethylamino)pyridine | 2-Methyl-4-(dimethylamino)pyridine | 91 |

This method is directly applicable to the synthesis of 2-methylpyridine derivatives, which can then be acylated to form the target compound.

Alternative Preparation via Multi-Step Pyridine Derivative Synthesis

A patented multi-step synthesis route for substituted methylpyridines involves:

- Methylation of precursor compounds under controlled low temperatures (0–4 °C)

- Amination, chlorination, oxidation, and methoxyl substitution steps

- Use of reagents such as sodium hydroxide, dimethyl phosphate, phosphorus oxychloride, hydrogen peroxide, and acetic acid

- Intermediate purification by solvent extraction and recrystallization

This complex route is designed for preparing substituted pyridines with specific functional groups and may be adapted for preparing 4-(3,4-dimethylbenzoyl)-2-methylpyridine precursors.

Summary Table of Preparation Methods

Detailed Research Findings

- The continuous flow α-methylation method provides a green, efficient alternative to traditional batch methylation, avoiding long reaction times and harsh conditions.

- The use of Raney nickel and primary alcohols as methyl sources enables regioselective methylation at the α-position of pyridine rings.

- Friedel-Crafts acylation remains the standard for introducing benzoyl groups onto methylpyridines, with aluminum chloride catalysis providing good yields and regioselectivity.

- The multi-step patent process offers a route to functionalized pyridines but involves more complex steps and reagents, suitable for specialized synthesis needs.

This comprehensive review of preparation methods for 4-(3,4-Dimethylbenzoyl)-2-methylpyridine emphasizes the combination of continuous flow α-methylation for the pyridine core and Friedel-Crafts acylation for benzoyl substitution as the most practical and efficient synthetic strategy, supported by detailed experimental data and optimized reaction conditions from recent literature.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylbenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃/H₂SO₄).

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzoyl derivatives.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Scientific Research Applications

Chemical Research Applications

-

Building Block in Organic Synthesis :

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating derivatives with specific properties. -

Reactivity and Transformation :

4-(3,4-Dimethylbenzoyl)-2-methylpyridine can participate in oxidation, reduction, and substitution reactions. For instance:- Oxidation : The methyl groups can be oxidized to form carboxylic acids.

- Reduction : The carbonyl group can be reduced to an alcohol.

- Substitution : The pyridine ring can undergo electrophilic substitution reactions, allowing for the introduction of different functional groups.

Biological Applications

-

Potential Antimicrobial Activity :

Preliminary studies suggest that compounds similar to 4-(3,4-Dimethylbenzoyl)-2-methylpyridine exhibit antimicrobial properties. Investigations into its interaction with bacterial membranes or enzymes could provide insights into its efficacy as an antimicrobial agent. -

Anticancer Properties :

Research into pyridine derivatives has shown promise in anticancer applications. The unique structure of 4-(3,4-Dimethylbenzoyl)-2-methylpyridine may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth or inducing apoptosis.

Industrial Applications

-

Material Science :

This compound is being explored for its use in developing new materials with specific chemical properties. Its ability to form complexes with metal ions may lead to innovative applications in catalysis or as sensors. -

Chemical Processes :

In industrial settings, 4-(3,4-Dimethylbenzoyl)-2-methylpyridine could be utilized in the formulation of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.

Case Studies and Research Findings

- A study demonstrated that derivatives of pyridine compounds can act as enzyme inhibitors, which may extend to 4-(3,4-Dimethylbenzoyl)-2-methylpyridine given its structural similarities .

- Another research highlighted the potential for such compounds to bind selectively to specific biological targets, suggesting avenues for drug development.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylbenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their substituent differences are outlined below:

*Estimated based on molecular formula (C₁₅H₁₅NO).

Key Observations :

Physical and Chemical Properties

Comparative data on thermal stability and spectral characteristics:

Notes:

- The discontinued status of 4-(3,4-Dimethylbenzoyl)-2-methylpyridine () may correlate with synthesis challenges or instability under standard conditions.

- Analogs with nitro or bromo substituents () exhibit higher melting points (~280°C), attributed to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .

Biological Activity

4-(3,4-Dimethylbenzoyl)-2-methylpyridine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

4-(3,4-Dimethylbenzoyl)-2-methylpyridine features a pyridine ring substituted with a 3,4-dimethylbenzoyl group. The presence of both the aromatic benzoyl moiety and the nitrogen-containing pyridine ring contributes to its unique chemical properties, enhancing its potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzoyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions modulate the activity of enzymes or receptors, leading to various biological effects such as:

- Antimicrobial Activity : Exhibiting potential against various pathogens.

- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.

Antimicrobial Activity

Research indicates that 4-(3,4-Dimethylbenzoyl)-2-methylpyridine has notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound has shown promising results in anticancer assays. For instance:

- Cell Line Studies : In vitro assays against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have indicated significant cytotoxic effects.

- Mechanistic Insights : The compound may induce apoptosis in cancer cells through activation of caspase pathways and inhibition of cell cycle progression.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study published in 2020, researchers synthesized various derivatives of 4-(3,4-Dimethylbenzoyl)-2-methylpyridine and evaluated their anticancer properties. The most potent derivative exhibited an IC50 value of 15 µM against MCF-7 cells. Mechanistic studies revealed that this compound induced apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and cytochrome c release.

Future Directions

The promising biological activities of 4-(3,4-Dimethylbenzoyl)-2-methylpyridine warrant further exploration. Future research should focus on:

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications : Investigating how variations in structure affect biological activity.

- Combination Therapies : Exploring synergistic effects when used with other known anticancer agents.

Q & A

Q. What are the recommended synthetic routes for 4-(3,4-Dimethylbenzoyl)-2-methylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For optimization:

- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of intermediates .

- Adjust stoichiometric ratios of the benzoylating agent (e.g., 3,4-dimethylbenzoyl chloride) and pyridine derivatives to reduce side products.

- Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and UV visualization, as described in bipyridine synthesis protocols .

- Purify via column chromatography using gradients of ethyl acetate/hexane to isolate the target compound.

Q. How can researchers characterize the purity and structural integrity of 4-(3,4-Dimethylbenzoyl)-2-methylpyridine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare experimental H and C NMR spectra with computational predictions (e.g., PubChem data) to confirm substituent positions and absence of impurities .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- HPLC-PDA : Use reverse-phase C18 columns with acetonitrile/water mobile phases to assess purity (>95% recommended for biological assays) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Refer to safety data sheets (SDS) for structurally similar pyridine derivatives, which highlight risks such as skin/eye irritation and respiratory hazards .

- Use fume hoods, nitrile gloves, and closed systems during synthesis to minimize exposure.

- Store in airtight containers under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental results (e.g., electrochemical assays).

- Conduct kinetic studies under varying temperatures and solvents to identify discrepancies in reaction pathways .

- Validate computational models using crystallographic data (if available) or spectroscopic correlations (e.g., IR vibrational frequencies) .

Q. What strategies are effective in elucidating the degradation pathways of 4-(3,4-Dimethylbenzoyl)-2-methylpyridine under environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to UV light, humidity, and oxidative agents (e.g., HO), then analyze degradation products via LC-MS .

- Soil Mobility Studies : Use OECD Guideline 106 to assess adsorption coefficients () in different soil matrices .

- Microbial Degradation Assays : Incubate with soil microbiota and monitor metabolite formation via GC-MS .

Q. How can researchers design experiments to study the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms or kinases using fluorescence-based substrates.

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., receptors with aromatic binding pockets) .

- Cellular Uptake Studies : Employ radiolabeled or fluorescently tagged derivatives to track intracellular localization .

Q. What advanced techniques are recommended for analyzing batch-to-batch variability in synthesized samples?

- Methodological Answer :

- Principal Component Analysis (PCA) : Apply to NMR or HPLC datasets to identify outliers.

- Quality-by-Design (QbD) : Optimize synthesis parameters (e.g., temperature, catalyst loading) using design-of-experiments (DoE) software .

- Trace Metal Analysis : Use ICP-MS to detect residual catalysts (e.g., palladium) that may affect biological activity .

Data Contradiction and Validation

Q. How should researchers address inconsistencies between reported biological activity and purity assessments?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.